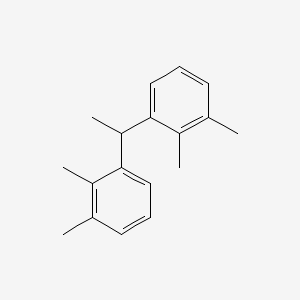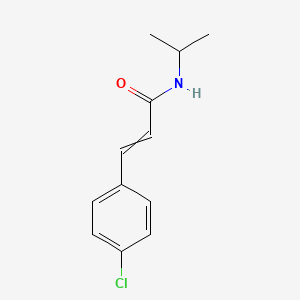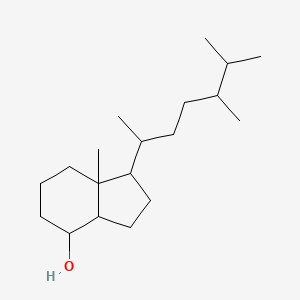![molecular formula C8H10OS B14692388 9-Thiabicyclo[3.3.1]non-6-en-2-one CAS No. 24173-42-0](/img/structure/B14692388.png)
9-Thiabicyclo[3.3.1]non-6-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Thiabicyclo[331]non-6-en-2-one is a sulfur-containing bicyclic compound characterized by its unique structural framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of sulfur dichloride with 1,5-cyclooctadiene in the presence of a solvent like dichloromethane at low temperatures (around -50°C). This reaction yields 2,6-dichloro-9-thiabicyclo[3.3.1]nonane, which can then be further processed to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and sublimation are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Thiabicyclo[3.3.1]non-6-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur species.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reactions typically occur in solvents like acetonitrile or dichloromethane at room temperature.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Azides and cyanides.
Applications De Recherche Scientifique
9-Thiabicyclo[3.3.1]non-6-en-2-one has diverse applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized compounds
Mécanisme D'action
The mechanism of action of 9-Thiabicyclo[3.3.1]non-6-en-2-one involves its ability to undergo various chemical transformations. The sulfur atom in the compound plays a crucial role in its reactivity, participating in anchimeric assistance during substitution reactions. This facilitates the formation of episulfonium intermediates, which can be efficiently captured by nucleophiles . The compound’s unique structure also allows it to interact with biological targets, potentially disrupting cellular processes and exhibiting biological activity.
Comparaison Avec Des Composés Similaires
2,6-Dichloro-9-thiabicyclo[3.3.1]nonane: A precursor in the synthesis of 9-Thiabicyclo[3.3.1]non-6-en-2-one.
6-Ethoxy-9-thiabicyclo[3.3.1]non-2-ene: Another sulfur-containing bicyclic compound with similar structural features.
Uniqueness: this compound stands out due to its specific reactivity patterns and the ability of its sulfur atom to participate in anchimeric assistance. This makes it a valuable compound in synthetic chemistry and a potential candidate for various applications in biology and medicine.
Propriétés
Numéro CAS |
24173-42-0 |
|---|---|
Formule moléculaire |
C8H10OS |
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
9-thiabicyclo[3.3.1]non-6-en-2-one |
InChI |
InChI=1S/C8H10OS/c9-7-5-4-6-2-1-3-8(7)10-6/h1-2,6,8H,3-5H2 |
Clé InChI |
ORWLXUODHIADAQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2CC=CC1S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


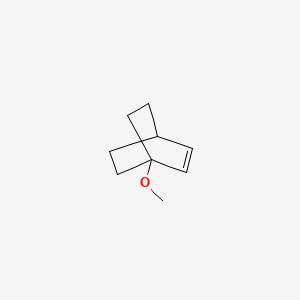

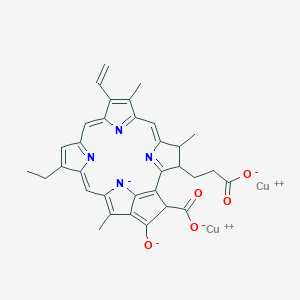
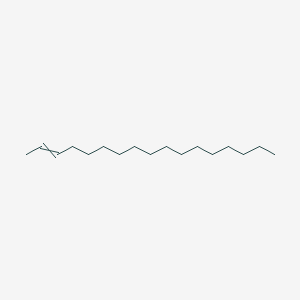


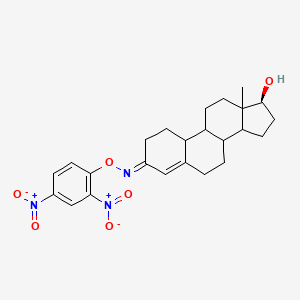

![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
